2-(4-fluorophenyl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O and its molecular weight is 355.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
One significant application of fluorinated compounds related to "2-(4-fluorophenyl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide" is in the development of radioligands for positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with a fluorine atom allowing labeling with fluorine-18, have been reported. These compounds, such as DPA-714, serve as selective ligands for the translocator protein (18 kDa), facilitating in vivo imaging of neuroinflammation and potentially aiding in the diagnosis and monitoring of neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. New derivatives synthesized include 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, which showed significant activity against Candida parapsilosis, highlighting their potential as antimicrobial agents (Yurttaş et al., 2015).
Tyrosinase Inhibition for Melanogenesis
A series of novel 1,2,4-triazole-based compounds synthesized through multistep reactions, including derivatives with fluorophenyl groups, demonstrated inhibitory activity against mushroom tyrosinase. Such compounds could serve as scaffolds for designing new drugs against melanogenesis, providing insights into potential applications in treating hyperpigmentation disorders (Hassan et al., 2022).
Immune Response Modulation in Tumor Treatment
Research into N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), a compound structurally similar to "this compound", has shown its capability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound enhances the response of lymphocytes to tumor cells and macrophage inhibitory effects on tumor cell growth, suggesting potential applications in cancer immunotherapy (Wang et al., 2004).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c22-19-9-7-18(8-10-19)17-21(26)23-11-4-12-24-13-15-25(16-14-24)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBAIGKTODWAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.